
(5'alpha,10alpha)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3',6',18-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone is a complex organic compound belonging to the ergot alkaloid family These compounds are known for their diverse biological activities and are often derived from the ergot fungus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone typically involves multiple steps, starting from simpler ergot alkaloids. The key steps include:
Hydrogenation: The initial ergot alkaloid undergoes hydrogenation to reduce specific double bonds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide.
Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient catalysts to speed up reactions.
Reaction Conditions: Controlling temperature, pressure, and pH to maximize yield.
Purification: Employing techniques like chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Benzyl chloride, methyl iodide.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Benzylated and methylated derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry
Pharmaceutical Manufacturing: Utilized in the production of drugs targeting specific biological pathways.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting enzymes involved in neurotransmitter synthesis and degradation.
Pathways: Modulating signaling pathways related to neurological functions.
相似化合物的比较
Similar Compounds
Ergotamine: Another ergot alkaloid with similar structural features.
Lysergic Acid Diethylamide: A well-known derivative with distinct pharmacological effects.
Uniqueness
Structural Modifications: The presence of specific hydroxyl, methyl, and phenylmethyl groups distinguishes it from other ergot alkaloids.
Biological Activity: Exhibits unique biological activities due to its distinct molecular interactions.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
属性
分子式 |
C32H37N5O6 |
|---|---|
分子量 |
587.7 g/mol |
IUPAC 名称 |
(2R,4aR,10bR)-7-amino-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4-methyl-6-oxo-1,2,3,4a,5,10b-hexahydrobenzo[f]quinoline-2-carboxamide |
InChI |
InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1 |
InChI 键 |
LFGNPVZUOHABSN-PZHANVKFSA-N |
手性 SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC(=O)C7=C6C=CC=C7N)N(C5)C |
规范 SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


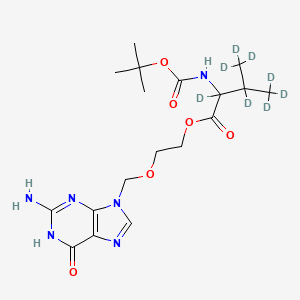
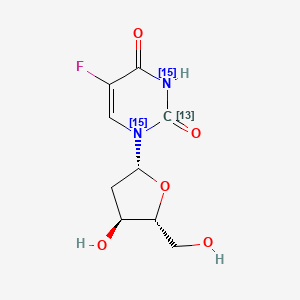

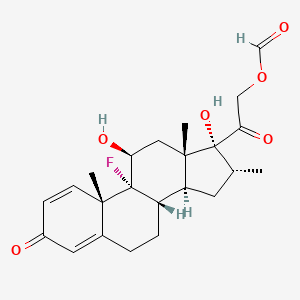
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
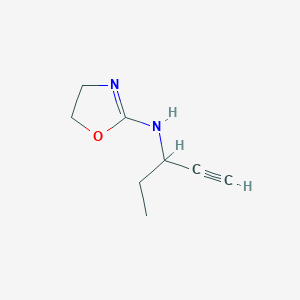
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
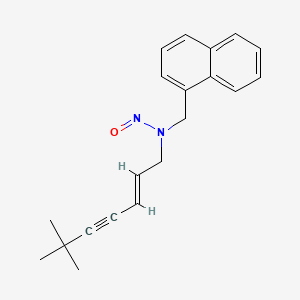
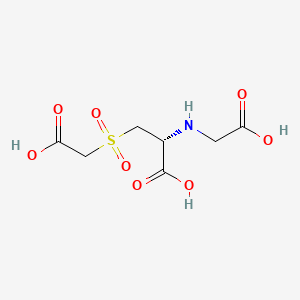
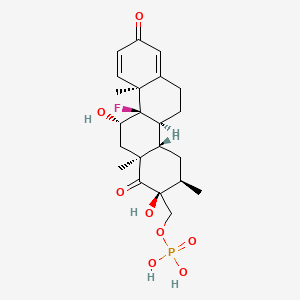
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)

![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
